ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

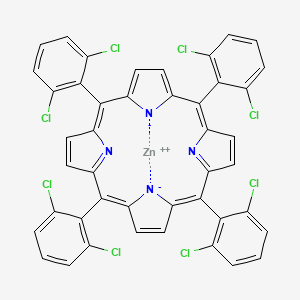

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide: is a complex organometallic compound featuring a zinc ion coordinated to a porphyrin ligand with four 2,6-dichlorophenyl groups. This compound is part of the porphyrin family, which are macrocyclic molecules known for their rich coordination chemistry and biological significance.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide typically involves the following steps:

Formation of the Porphyrin Ligand: : The starting materials are usually pyrrole and 2,6-dichlorobenzaldehyde. These are subjected to a condensation reaction under acidic conditions to form the porphyrin precursor.

Metalation: : The resulting porphyrin is then treated with zinc acetate or zinc chloride to introduce the zinc ion into the porphyrin core.

Oxidation: : The final step involves the oxidation of the zinc porphyrin to form the diide (dianion) species.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the above synthetic routes, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide: can undergo various chemical reactions, including:

Oxidation: : The compound can be further oxidized to form higher oxidation states.

Reduction: : Reduction reactions can be used to generate different reduced forms of the porphyrin.

Substitution: : Substitution reactions at the porphyrin core or the phenyl rings can introduce various functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.

Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Oxidation Products: : Higher oxidation state porphyrins, potentially leading to the formation of oxo- or hydroxoporphyrins.

Reduction Products: : Reduced porphyrins, including the corresponding mono- and dianions.

Substitution Products: : Functionalized porphyrins with various substituents on the phenyl rings or the porphyrin core.

科学研究应用

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide: has several scientific research applications:

Catalysis: : The compound is used as a catalyst in various organic reactions, including epoxidation and oxidation reactions.

Photocatalysis: : It can act as a photosensitizer in photocatalytic processes, such as the degradation of organic pollutants.

Biological Studies: : The compound is used in biological studies to understand the role of porphyrins in biological systems and their interactions with biomolecules.

Material Science: : It is used in the development of new materials with unique optical and electronic properties.

作用机制

The mechanism by which ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide exerts its effects involves its ability to coordinate to various substrates and transfer electrons or oxygen atoms. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with substrates through its porphyrin core and zinc ion.

相似化合物的比较

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide: is compared with other similar porphyrin compounds, such as:

5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphyrin: : Similar structure but without the zinc ion.

5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphyrinatozinc(II): : Similar to the compound but in a different oxidation state.

5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphyrinatoiron(II): : Similar structure but with an iron ion instead of zinc.

The uniqueness of This compound lies in its specific coordination environment and the presence of the zinc ion, which imparts distinct chemical and physical properties compared to its analogs.

生物活性

ZINC;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide is an organometallic compound notable for its biological activity and potential applications in photodynamic therapy and antimicrobial treatments. This article explores its biological mechanisms, efficacy against various pathogens, and comparative studies with related compounds.

Overview of the Compound

This compound is a zinc-containing porphyrin characterized by four 2,6-dichlorophenyl substituents. Porphyrins are known for their significant roles in biological systems and their ability to act as photosensitizers. The compound's unique structure allows it to interact with various biological substrates and generate reactive oxygen species (ROS) upon light activation.

The primary mechanism by which this compound exerts its biological effects involves:

- Coordination Chemistry : The zinc ion at the core facilitates electron transfer and coordination with substrates.

- Photodynamic Activity : Upon irradiation, the compound generates ROS that can damage cellular components of pathogens.

- Interaction with Biomolecules : It can bind to DNA and proteins, influencing their structure and function.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 67.68 µg/mL |

| Escherichia coli | 54.71 µg/mL (irradiated) |

| Pseudomonas aeruginosa | 69.42 µg/mL (irradiated) |

The compound showed enhanced activity when activated by light due to increased ROS production .

Case Studies

- Photodynamic Therapy : In a controlled study involving MRSA strains, this compound was tested under varying light conditions. Results indicated a significant reduction in bacterial viability upon light activation compared to non-irradiated controls .

- DNA Interaction : Research utilizing UV-visible spectroscopy demonstrated that the compound interacts with DNA at physiological pH. The binding affinity was assessed through changes in absorbance spectra as the concentration of DNA varied. Results indicated a high degree of interaction leading to potential applications in targeting bacterial DNA .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, comparisons were made with other porphyrins:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin | Methoxycarbonyl groups alter solubility | Lower antimicrobial activity |

| 5,10,15,20-Tetrakis(2,6-dichloro-3-sulfophenyl)porphyrin | Water-soluble due to sulfophenyl groups | Effective in aqueous environments |

| 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin | Cationic nature enhances interaction with DNA | Significant antibacterial properties |

The presence of the zinc ion in this compound contributes to its unique photophysical properties and enhances its efficacy as a photosensitizer compared to its analogs .

属性

IUPAC Name |

zinc;5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H20Cl8N4.Zn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;/h1-20H;/q-2;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYNWKHJHNPMNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Zn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H20Cl8N4Zn |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

953.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。